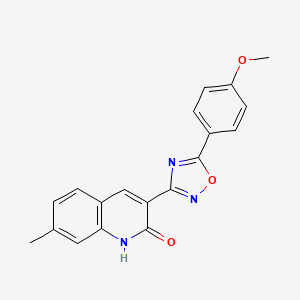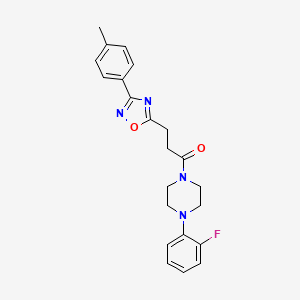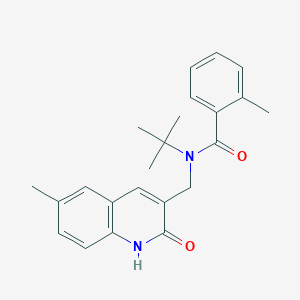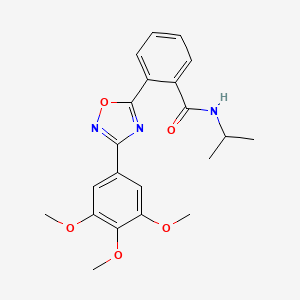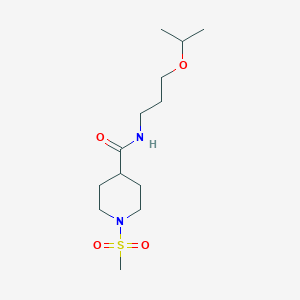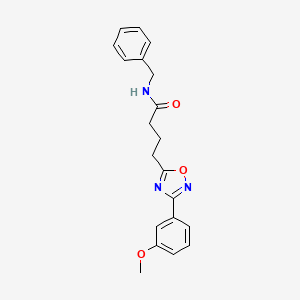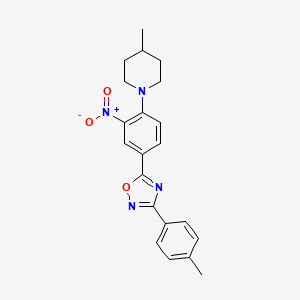
5-(4-(4-methylpiperidin-1-yl)-3-nitrophenyl)-3-(p-tolyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-(4-methylpiperidin-1-yl)-3-nitrophenyl)-3-(p-tolyl)-1,2,4-oxadiazole is a chemical compound with potential applications in various scientific research fields. This compound is also known as MPNT, and it belongs to the class of oxadiazole derivatives. The unique chemical structure of MPNT makes it an attractive candidate for various scientific research studies.
Mécanisme D'action
The exact mechanism of action of MPNT is not fully understood. However, it has been suggested that MPNT may act by modulating the activity of neurotransmitters such as GABA and glutamate. MPNT has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic effects. Moreover, MPNT has been reported to inhibit the activity of glutamate receptors, which may explain its analgesic effects.
Biochemical and Physiological Effects
MPNT has been shown to exhibit various biochemical and physiological effects in animal models. MPNT has been reported to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic effects. Moreover, MPNT has been shown to inhibit the activity of glutamate receptors, which may explain its analgesic effects. MPNT has also been reported to exhibit antioxidant and anti-inflammatory activities.
Avantages Et Limitations Des Expériences En Laboratoire
MPNT has several advantages for lab experiments. It exhibits potent anticonvulsant, analgesic, anxiolytic, and antidepressant-like effects in animal models. Moreover, its unique chemical structure makes it an attractive candidate for the development of new drugs with improved therapeutic properties. However, there are also some limitations associated with the use of MPNT in lab experiments. MPNT is a relatively new compound, and its long-term safety and efficacy have not been fully established. Moreover, the exact mechanism of action of MPNT is not fully understood, which may limit its potential applications in some scientific research fields.
Orientations Futures
There are several future directions for the scientific research of MPNT. One potential direction is the development of new drugs based on the chemical structure of MPNT. These drugs may have improved therapeutic properties and may be used in the treatment of various neurological disorders. Another potential direction is the investigation of the long-term safety and efficacy of MPNT. This may involve the conduct of clinical trials to determine the safety and efficacy of MPNT in humans. Moreover, the exact mechanism of action of MPNT needs to be further elucidated to fully understand its potential applications in various scientific research fields.
Méthodes De Synthèse
The synthesis of MPNT involves the reaction of 4-methylpiperidine-1-carboxylic acid with 4-nitrobenzoyl chloride and p-tolyl hydrazine. The reaction mixture is then subjected to reflux in the presence of triethylamine and acetic anhydride. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
MPNT has potential applications in various scientific research fields such as medicinal chemistry, pharmacology, and neuroscience. The unique chemical structure of MPNT makes it an attractive candidate for the development of new drugs with improved therapeutic properties. MPNT has been shown to exhibit potent anticonvulsant and analgesic activities in animal models. Moreover, MPNT has been reported to possess anxiolytic and antidepressant-like effects in rodents. These findings suggest that MPNT may have potential applications in the treatment of various neurological disorders.
Propriétés
IUPAC Name |
3-(4-methylphenyl)-5-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-14-3-5-16(6-4-14)20-22-21(28-23-20)17-7-8-18(19(13-17)25(26)27)24-11-9-15(2)10-12-24/h3-8,13,15H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESNBCMGPCRHCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

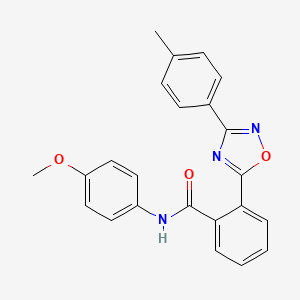
![N-(2,5-dimethylphenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7694293.png)
![(E)-N'-(2-hydroxy-3-methoxybenzylidene)-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7694300.png)
![N-(4-(N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)sulfamoyl)phenyl)acetamide](/img/structure/B7694303.png)
